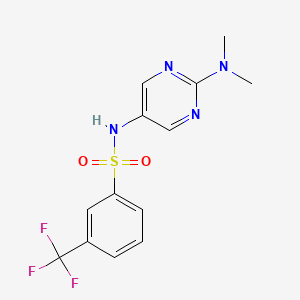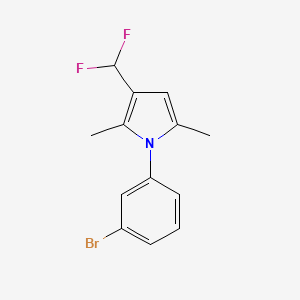
3-(BOC-Amino)-5-bromopicoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(BOC-Amino)-5-bromopicoline is a chemical compound that features a bromine atom and a tert-butoxycarbonyl (BOC) protected amino group attached to a picoline ring. The BOC group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique reactivity and functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BOC-Amino)-5-bromopicoline typically involves the protection of the amino group with a BOC group followed by bromination. The general synthetic route can be summarized as follows:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Bromination: The protected amino compound is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This reaction is typically conducted in an inert solvent like carbon tetrachloride or chloroform.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
3-(BOC-Amino)-5-bromopicoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The BOC group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., dimethylformamide).
Deprotection: Trifluoroacetic acid or hydrochloric acid in an organic solvent (e.g., dichloromethane).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with appropriate ligands in solvents like toluene or ethanol.
Major Products
Substitution: Products with the bromine atom replaced by the nucleophile.
Deprotection: The free amine derivative.
Coupling: Biaryl or diarylamine derivatives.
科学的研究の応用
3-(BOC-Amino)-5-bromopicoline is utilized in various scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(BOC-Amino)-5-bromopicoline depends on its specific application:
In Medicinal Chemistry: The compound may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets such as enzymes or receptors.
In Organic Synthesis: The BOC group protects the amino functionality during reactions, preventing unwanted side reactions and allowing for selective transformations.
類似化合物との比較
Similar Compounds
3-(BOC-Amino)-5-chloropicoline: Similar structure but with a chlorine atom instead of bromine.
3-(BOC-Amino)-5-iodopicoline: Similar structure but with an iodine atom instead of bromine.
3-(BOC-Amino)-5-fluoropicoline: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
3-(BOC-Amino)-5-bromopicoline is unique due to the presence of the bromine atom, which offers distinct reactivity compared to other halogenated derivatives. Bromine is more reactive in substitution and coupling reactions compared to chlorine and fluorine, making this compound particularly useful in synthetic applications.
特性
IUPAC Name |
tert-butyl N-(5-bromo-2-methylpyridin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-7-9(5-8(12)6-13-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEYTKWKUSLYOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2630961.png)
![3-amino-6-methyl-4-(thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide](/img/structure/B2630962.png)


![6-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2630965.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2630966.png)
![5-bromo-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2630968.png)
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-[(2-fluorophenyl)methyl]ethanediamide](/img/structure/B2630972.png)

![N-cyclopropyl-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2630976.png)
